molecular formula C30H48O5 B14801414 Hydroxypomolic acid

Hydroxypomolic acid

Cat. No.: B14801414
M. Wt: 488.7 g/mol
InChI Key: OXVUXGFZHDKYLS-YEIKXUGFSA-N
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Description

Hydroxypomolic acid is an ursane-type pentacyclic triterpene characterized by a hydroxyl group substitution at the C-2β position of its core structure. It is isolated from medicinal plants such as Rehmannia glutinosa Liboschitz var. purpurea Makino, where it contributes to the plant’s pharmacological profile, including antioxidant and anti-inflammatory activities . Its molecular formula is C₃₀H₄₈O₅, with a molecular weight of 488.7 g/mol. The compound’s bioactivity is influenced by its hydroxylation pattern and ursane skeleton, which are critical for interactions with biological targets.

Properties

Molecular Formula

C30H48O5

Molecular Weight

488.7 g/mol

IUPAC Name

(1R,4aS,6aS,6bR,12aR)-1,10,11-trihydroxy-1,2,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid

InChI

InChI=1S/C30H48O5/c1-17-10-13-30(24(33)34)15-14-27(5)18(22(30)29(17,7)35)8-9-21-26(4)16-19(31)23(32)25(2,3)20(26)11-12-28(21,27)6/h8,17,19-23,31-32,35H,9-16H2,1-7H3,(H,33,34)/t17?,19?,20?,21?,22?,23?,26-,27+,28+,29+,30-/m0/s1

InChI Key

OXVUXGFZHDKYLS-YEIKXUGFSA-N

Isomeric SMILES

CC1CC[C@@]2(CC[C@@]3(C(=CCC4[C@]3(CCC5[C@@]4(CC(C(C5(C)C)O)O)C)C)C2[C@]1(C)O)C)C(=O)O

Canonical SMILES

CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)C)O)O)C)C)C2C1(C)O)C)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Hydroxypomolic acid can be synthesized through various chemical reactions involving pomolic acid as a precursor. One common method involves the hydroxylation of pomolic acid using specific reagents under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure settings to achieve the desired hydroxylation at the 2β position .

Industrial Production Methods

Industrial production of this compound often involves extraction from natural sources, such as the aerial parts of Rehmannia glutinosa. The extraction process includes solvent extraction, partitioning, and column chromatography to isolate and purify the compound. Advanced spectroscopic techniques, such as nuclear magnetic resonance and mass spectrometry, are used to confirm the chemical structure of the isolated compound .

Chemical Reactions Analysis

Types of Reactions

Hydroxypomolic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

Hydroxypomolic acid exerts its effects through various molecular targets and pathways:

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of this compound and Related Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Biological Activities Natural Sources/Applications
This compound C₃₀H₄₈O₅ 488.7 2β-hydroxyl group on ursane skeleton Antioxidant, anti-inflammatory Rehmannia glutinosa aerial parts
Pomolic acid C₃₀H₄₈O₄ 472.7 No C-2 hydroxyl group Anticancer, antimicrobial Geum japonicum, Eriobotrya japonica
2-Oxopomolic acid C₃₀H₄₆O₅ 486.7 2-oxo group instead of hydroxyl Structural analog; potential enzyme inhibition Synthetic/chemical libraries
Ursolic acid C₃₀H₄₈O₃ 456.7 C-3 hydroxyl, C-17 carboxyl Anticancer, hepatoprotective, anti-diabetic Apples, basil, rosemary
Asiatic acid C₃₀H₄₈O₅ 488.7 Additional hydroxyl at C-23 Wound healing, neuroprotective Centella asiatica

Structural Differences and Implications

Hydroxyl vs. This increases solubility in aqueous environments but may reduce membrane permeability .

Backbone Modifications :

  • Ursolic acid lacks the C-2 hydroxyl and C-19 substitutions present in this compound but features a C-3 hydroxyl and C-17 carboxyl group. These differences underpin its broader therapeutic applications, including anti-diabetic effects .
  • Asiatic acid shares the same molecular weight as this compound but has an additional hydroxyl at C-23, which is critical for its neuroprotective properties .

Challenges in Predicting Bioactivity

Despite structural similarities, studies emphasize that minor modifications can drastically alter bioactivity. For example:

  • This compound and 2-oxopomolic acid share ~98% structural similarity (Tanimoto coefficient >0.85) but differ in target engagement due to the hydroxyl/ketone dichotomy .
  • Pomolic acid lacks the C-2 hydroxyl but exhibits stronger anticancer activity than this compound in certain cell lines, highlighting the role of lipophilicity in membrane penetration .

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